2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide
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Overview
Description
2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide is a complex organic compound that belongs to the class of imidazoquinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an imidazoquinazoline core, which is fused with a phenyl group and linked to a phenethylacetamide moiety through a thioether bond.
Mechanism of Action
Target of Action
The primary targets of this compound are Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . PI3Ks are lipid kinases that activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration . HDACs, on the other hand, are known to induce multiple epigenetic modifications affecting signaling networks .
Mode of Action
This compound acts as a dual inhibitor, incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore . It shows inhibitory activities against both PI3K and HDAC . The long alkyl chain of the compound exits the reaction center along the long narrow tubular channel, and the 2,3-Dihydroimidazo[1,2-c]quinazoline moiety is placed in an open environment of the protein surface and projects outward into the solvent .
Biochemical Pathways
The compound affects the PI3K/AKT signaling pathway, which is crucial for cell proliferation, survival, differentiation, and migration . By inhibiting PI3K, the compound can disrupt this pathway, potentially leading to reduced cell proliferation and survival . Additionally, by inhibiting HDAC, the compound can induce multiple epigenetic modifications, affecting various signaling networks .
Result of Action
The compound has shown potent antiproliferative activities against certain cell lines in cellular assays . This suggests that it could potentially be used as a therapeutic agent for certain types of cancer .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment could potentially interact with the compound and affect its action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide typically involves multiple steps:
Formation of the Imidazoquinazoline Core: The initial step involves the cyclization of appropriate precursors to form the imidazoquinazoline core. This can be achieved through the reaction of 2-aminobenzamide with phenylglyoxal under acidic conditions to yield 2-phenylimidazo[1,2-c]quinazolin-3-one.
Thioether Formation: The next step involves the introduction of the thioether linkage. This can be done by reacting the imidazoquinazoline derivative with a thiol compound, such as phenethylthiol, under basic conditions to form the thioether bond.
Acetamide Formation: Finally, the acetamide group is introduced by reacting the thioether intermediate with chloroacetyl chloride in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups within the imidazoquinazoline core, potentially converting them to alcohols.
Substitution: The phenyl groups and the acetamide moiety can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medical research, 2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide has shown promise as a potential therapeutic agent. It has been investigated for its anticancer properties, particularly as an inhibitor of specific enzymes involved in cancer cell proliferation . Additionally, its ability to interact with multiple biological targets makes it a candidate for further drug development.
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties. Its diverse reactivity profile allows for the creation of derivatives with tailored functionalities.
Comparison with Similar Compounds
Similar Compounds
2-phenylimidazo[1,2-c]quinazolin-3-one: A precursor in the synthesis of the target compound, known for its biological activity.
N-phenethylacetamide: A simpler analogue that lacks the imidazoquinazoline core but retains some biological activity.
Thioether-linked derivatives: Compounds with similar thioether linkages but different core structures.
Uniqueness
The uniqueness of 2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide lies in its dual inhibitory activity against phosphatidylinositol 3-kinase and histone deacetylase, making it a potent candidate for anticancer therapy. Its complex structure allows for multiple points of modification, enhancing its versatility in drug development.
Properties
IUPAC Name |
2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2S/c31-22(27-16-15-18-9-3-1-4-10-18)17-33-26-28-21-14-8-7-13-20(21)24-29-23(25(32)30(24)26)19-11-5-2-6-12-19/h1-14,23H,15-17H2,(H,27,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIRGPXIIQKMGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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